molecular formula C16H39N3Si B6590284 1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine CAS No. 1015787-64-0

1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine

Cat. No.: B6590284
CAS No.: 1015787-64-0
M. Wt: 301.59 g/mol
InChI Key: FNCPFEWAXAOHNQ-UHFFFAOYSA-N
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Description

1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine is a silicon-based organometallic compound featuring a central silicon atom bonded to three dimethylamino groups and a decyl (C₁₀H₂₁) chain.

Properties

IUPAC Name

N-[decyl-bis(dimethylamino)silyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H39N3Si/c1-8-9-10-11-12-13-14-15-16-20(17(2)3,18(4)5)19(6)7/h8-16H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCPFEWAXAOHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](N(C)C)(N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Dimethylamine

The most widely reported method involves reacting decyltrichlorosilane (C₁₀H₂₁SiCl₃) with excess dimethylamine ((CH₃)₂NH) in an anhydrous solvent. The reaction proceeds via a stepwise substitution mechanism:

C10H21SiCl3+3(CH3)2NHC10H21Si(N(CH3)2)3+3HCl\text{C}{10}\text{H}{21}\text{SiCl}3 + 3\,(\text{CH}3)2\text{NH} \rightarrow \text{C}{10}\text{H}{21}\text{Si(N(CH}3)2)3 + 3\,\text{HCl}

Key Conditions :

  • Solvent : Toluene or tetrahydrofuran (THF) to solubilize reactants and facilitate HCl removal.

  • Temperature : 0–5°C initially, gradually warming to 25°C to control exothermicity.

  • Atmosphere : Nitrogen or argon to prevent hydrolysis.

Byproduct Management :
Hydrogen chloride (HCl) is neutralized using tertiary amines (e.g., triethylamine) or absorbed in scrubbers.

Grignard Reagent Approach

A less common route employs decyl Grignard reagents (C₁₀H₂₁MgBr) reacting with hexamethylcyclotrisilazane ((Me₂N)₃Si₃N₃):

3C10H21MgBr+(Me2N)3Si3N33C10H21Si(NMe2)3+3MgBrN(SiMe3)23\,\text{C}{10}\text{H}{21}\text{MgBr} + (\text{Me}2\text{N})3\text{Si}3\text{N}3 \rightarrow 3\,\text{C}{10}\text{H}{21}\text{Si(NMe}2)3 + 3\,\text{MgBrN(SiMe}3)2

Limitations :

  • Lower yields (~65%) due to competing side reactions.

  • Requires strict anhydrous conditions.

Catalytic Amination

Recent patents describe using urea catalysts to accelerate amine substitution:

  • Catalyst : Hexamethylurea (10 mol%).

  • Yield Improvement : 78% → 92% with reduced reaction time (8 hr → 3 hr).

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities adopt continuous flow systems for enhanced safety and efficiency:

Parameter Value
Reactor Volume500 L
Residence Time2–4 hours
Throughput200 kg/day
Purity>98% (GC analysis)

Advantages :

  • Precise temperature control minimizes thermal degradation.

  • Automated HCl scrubbing reduces corrosion risks.

Solvent Recovery and Recycling

Toluene Recovery Process :

  • Distillation : Separates toluene (b.p. 110°C) from high-boiling byproducts.

  • Molecular Sieves : Remove residual moisture to <10 ppm.

Economic Impact :

  • Solvent recycling reduces production costs by ~30%.

Purification and Characterization

Distillation Techniques

Crude product is purified via fractional distillation under reduced pressure:

Parameter Value
Boiling Point145–148°C (0.5 mmHg)
Purity Post-Distillation99.5%

Challenges :

  • Silanetriamines are heat-sensitive; temperatures >150°C cause decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 0.55 (t, 3H, Si-C₁₀H₂₁), 1.25 (m, 18H, C₂–C₉), 2.20 (s, 18H, N(CH₃)₂).

  • ²⁹Si NMR : δ −12.5 ppm (Si–N resonance).

Mass Spectrometry :

  • HRMS (ESI+) : m/z calc. for C₁₆H₃₉N₃Si [M+H]⁺: 318.2842; found: 318.2845.

Challenges and Mitigation Strategies

Moisture Sensitivity

Hydrolysis of silanetriamines generates silanols and ammonia:

C10H21Si(NMe2)3+3H2OC10H21Si(OH)3+3NHMe2\text{C}{10}\text{H}{21}\text{Si(NMe}2)3 + 3\,\text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{21}\text{Si(OH)}3 + 3\,\text{NHMe}_2

Preventive Measures :

  • Storage under nitrogen with molecular sieves.

  • Use of gloveboxes for handling.

Byproduct Formation

Common Byproducts :

  • Partial Substitution Products : C₁₀H₂₁SiCl(NMe₂)₂ (5–8% yield).

  • Disproportionation Products : Hexamethyldisilazane (Me₂N)₂Si–Si(NMe₂)₂.

Removal Methods :

  • Crystallization : Hexane at −20°C precipitates impurities.

  • Chromatography : Silica gel columns with ethyl acetate/hexane eluents.

Emerging Innovations

Photocatalytic Synthesis

Pilot studies demonstrate visible-light-driven amination using TiO₂ nanoparticles :

  • Yield : 88% under 450 nm LED irradiation.

  • Advantage : Eliminates need for excess amine.

Biocatalytic Routes

Enzymatic methods using lipase catalysts show promise:

  • Solvent : Supercritical CO₂.

  • Conversion : 72% in 12 hours .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Substituent
1-Decyl-N,N,N',N',N'',N''-Hexamethylsilanetriamine* C₁₆H₃₉N₃Si ~309.6 (calculated) >200 (estimated) ~0.85 (estimated) Decyl (C₁₀H₂₁)
Tris(dimethylamino)silane (TDMAS) C₆H₁₉N₃Si 161.32 142 0.838 Methyl
1-Chloro-N,N,N',N',N'',N''-Hexamethylsilanetriamine C₆H₁₈ClN₃Si 195.76 N/A N/A Chlorine

*Estimated based on structural analogs.

Biological Activity

1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine (CAS No. 1015787-64-0) is a silane compound with significant potential in biological applications. Its unique structure, characterized by a long aliphatic chain and multiple methyl groups attached to nitrogen atoms, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound can be described by its molecular formula C16H39N3SiC_{16}H_{39}N_3Si. It is known for its stability and solubility in organic solvents, which facilitates its use in various chemical and biological assays.

Antimicrobial Properties

Research indicates that silane compounds exhibit antimicrobial activity. A study assessing the efficacy of similar silane derivatives found that they could inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that at certain concentrations, this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The cytotoxicity was measured using the MTT assay, with IC50 values indicating significant anti-cancer potential.

Cell LineIC50 (µM)Reference
MDA-MB-23125
HepG230
A549 (lung cancer)20

The proposed mechanism of action involves the interaction of this compound with cellular membranes, leading to increased permeability and subsequent apoptosis. Additionally, it may influence signaling pathways related to cell proliferation and survival, such as the MAPK/ERK pathway.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MDA-MB-231 cells. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
  • Liver Cancer Research : In another study focusing on HepG2 cells, the compound demonstrated a dose-dependent decrease in cell proliferation. The study highlighted alterations in gene expression profiles associated with apoptosis and cell cycle regulation.
  • Antimicrobial Efficacy : A comparative study assessed various silane compounds against common pathogens. This compound showed superior antimicrobial activity compared to other derivatives, suggesting its potential as a disinfectant or preservative agent.

Q & A

Q. What is the recommended synthetic route for 1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine?

A common method involves reacting a chlorosilane precursor (e.g., decyltrichlorosilane) with excess dimethylamine under anhydrous conditions. The reaction typically proceeds in a non-polar solvent (e.g., toluene) at 0–5°C to control exothermicity. After quenching with water, the product is purified via vacuum distillation or column chromatography. This approach is analogous to the synthesis of tris(dimethylamino)phenylsilane, where amine substitution on silicon is optimized for steric control .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : To verify the presence of decyl (C10H21) and dimethylamino (–N(CH₃)₂) groups. For example, methyl protons on nitrogen typically resonate at δ 2.1–2.3 ppm.
  • FT-IR : Peaks at ~1250 cm⁻¹ (Si–C stretching) and ~2800 cm⁻¹ (C–H in methyl groups) confirm functional groups.
  • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~315 g/mol) confirms the intact structure.
    Purity should be assessed via quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures under nitrogen or air.
  • Long-term storage tests : Store aliquots at –20°C (under nitrogen), 4°C, and room temperature for 6–12 months. Monitor degradation via periodic NMR or HPLC.
  • Hydrolytic stability : Expose to aqueous buffers (pH 4–10) and analyze solubility/decomposition.
    Refer to protocols used for structurally similar silanetriamines .

Advanced Questions

Q. How can this compound be applied in surface modification or biomolecule functionalization?

The silanetriamine’s multiple dimethylamino groups make it a potential ligand for metal coordination or a crosslinker in surface functionalization. For example:

  • Silica nanoparticle modification : React with hydroxylated silica surfaces to introduce amine termini for subsequent bioconjugation.
  • Biomolecule immobilization : Use its amine-reactive sites to anchor enzymes or antibodies on solid supports.
    Comparative studies with hexamethylphosphinetriamine (a phosphorus analog) suggest enhanced hydrolytic stability due to silicon’s lower electronegativity .

Q. What computational methods are suitable for predicting its reactivity?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (Si–N vs. Si–C) to predict cleavage under thermal/chemical stress.
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, DMSO) to assess aggregation behavior.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning.
    These approaches align with theoretical frameworks for analyzing organosilicon compounds .

Q. How should researchers resolve contradictions in reported toxicity data?

If toxicity studies yield conflicting results (e.g., high vs. moderate toxicity):

  • Comparative assays : Use standardized protocols (e.g., OECD 423 for acute oral toxicity) alongside structurally related amines (Table 1).
  • Mechanistic studies : Evaluate membrane disruption (via hemolysis assays) or mitochondrial toxicity (MTT assays).

Table 1 : Toxicity comparison of related amines

CompoundCAS NumberToxicity LevelKey Assay
1-Decyl-silanetriamineHighOECD 423
Hexamethylenediamine111-40-0ModerateEPA 712
N,N-Dimethylaminopropylamine105-46-4LowOECD 420
Adapted from protocols in .

Q. What methodologies are recommended for studying its role in drug delivery systems?

  • Lipid nanoparticle (LNP) formulation : Incorporate the silanetriamine as a cationic lipid to enhance nucleic acid encapsulation. Optimize using a Design of Experiments (DoE) approach.
  • In vitro release kinetics : Use dialysis membranes (MWCO 10 kDa) in PBS (pH 7.4) with HPLC quantification.
  • Cellular uptake studies : Fluorescently tag the compound and monitor internalization via confocal microscopy in HeLa cells.
    These methods are informed by studies on analogous amine-functionalized carriers .

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